Dimethyl(naphthylmethyl)tetradecylammonium chloride
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Overview
Description
Dimethyl(naphthylmethyl)tetradecylammonium chloride is a quaternary ammonium compound with the molecular formula C27H44ClN. It is known for its surfactant properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(naphthylmethyl)tetradecylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of dimethylamine with naphthylmethyl chloride and tetradecyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete quaternization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(naphthylmethyl)tetradecylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthylmethyl derivatives.
Reduction: Reduction reactions can convert the naphthylmethyl group into different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.
Major Products Formed
Oxidation: Naphthylmethyl derivatives with various functional groups.
Reduction: Reduced forms of the naphthylmethyl group.
Substitution: Products where the chloride ion is replaced by other nucleophiles.
Scientific Research Applications
Dimethyl(naphthylmethyl)tetradecylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a disinfectant and preservative.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, detergents, and personal care products.
Mechanism of Action
The mechanism of action of dimethyl(naphthylmethyl)tetradecylammonium chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. The compound targets the lipid components of the membrane, causing increased permeability and eventual cell rupture.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: A surfactant with comparable uses in industrial and scientific applications.
Dodecyltrimethylammonium chloride: Used in similar applications as a surfactant and antimicrobial agent.
Uniqueness
Dimethyl(naphthylmethyl)tetradecylammonium chloride is unique due to its specific naphthylmethyl group, which imparts distinct chemical and physical properties. This makes it particularly effective in certain applications where other quaternary ammonium compounds may not perform as well.
Properties
CAS No. |
38510-43-9 |
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Molecular Formula |
C27H44ClN |
Molecular Weight |
418.1 g/mol |
IUPAC Name |
dimethyl-(naphthalen-1-ylmethyl)-tetradecylazanium;chloride |
InChI |
InChI=1S/C27H44N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-17-23-28(2,3)24-26-21-18-20-25-19-15-16-22-27(25)26;/h15-16,18-22H,4-14,17,23-24H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WUWSFMWQEWIMKZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-] |
Origin of Product |
United States |
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